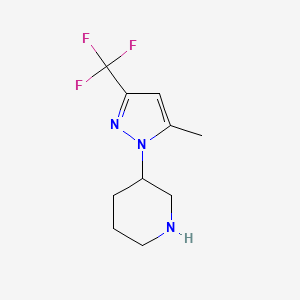

3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine

Description

Properties

Molecular Formula |

C10H14F3N3 |

|---|---|

Molecular Weight |

233.23 g/mol |

IUPAC Name |

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]piperidine |

InChI |

InChI=1S/C10H14F3N3/c1-7-5-9(10(11,12)13)15-16(7)8-3-2-4-14-6-8/h5,8,14H,2-4,6H2,1H3 |

InChI Key |

IGMWWUBEJPAVGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2CCCNC2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Methodology Overview

The core pyrazole ring is typically synthesized through the condensation of hydrazine derivatives with suitable carbonyl precursors such as diketones, aldehydes, or ynones. The regioselectivity and substitution pattern are controlled by the choice of starting materials and reaction conditions.

Key Reagents & Conditions

- Hydrazine derivatives (e.g., hydrazines, hydrazides)

- Trifluoromethylated carbonyl compounds (e.g., trifluoromethyl ketones or ynones)

- Acidic or basic catalysts (e.g., acetic acid, hydrochloric acid)

- Solvent: ethanol, dichloromethane (DCM), or acetonitrile

- Temperature: 0°C to room temperature for regioselectivity control

Representative Reaction

A regioselective condensation of hydrazines with trifluoromethyl ketones yields N-trifluoromethyl pyrazoles with high selectivity. For example, the condensation of methylhydrazine with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one produces the desired pyrazole core.

Trifluoromethyl ketone + Hydrazine → 3-(Trifluoromethyl)-1H-pyrazole

Research Data

- Reactions conducted at 0°C with gradual warming to 20°C improve regioselectivity and yield (~80-90%).

- The regioisomeric mixture can be separated via boiling point differences, with regioselective control achieved through temperature and solvent choice.

Attachment of Piperidine Moiety

Methodology

The piperidine ring is attached to the pyrazole core via nucleophilic substitution or coupling reactions. Common strategies include:

- Nucleophilic substitution of a suitable leaving group on the pyrazole with a piperidine derivative.

- Reductive amination if an aldehyde or ketone functional group is present on the pyrazole.

- Amide or ester coupling using activated carboxylic acids or derivatives.

Key Reagents & Conditions

- Piperidine or its derivatives

- Coupling agents: EDC, DCC, or HATU

- Solvent: DMF, DMSO

- Temperature: Room temperature to 80°C

Representative Reaction

Activation of the pyrazole with a leaving group (e.g., chloride or mesylate) followed by nucleophilic substitution with piperidine yields the target compound.

Pyrazole derivative + Piperidine → 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine

Research Data

- Successful coupling reactions have been reported with yields ranging from 60-80%, depending on the leaving group and reaction conditions.

Advanced Synthetic Routes and Modular Approaches

Recent studies highlight modular synthesis strategies, such as:

- One-pot reactions combining pyrazole formation and substitution steps.

- Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to functionalize the pyrazole ring at specific positions, enabling regioselective attachment of piperidine.

Research Findings

- Use of palladium-catalyzed cross-couplings allows precise functionalization, with yields exceeding 70%.

- Optimization of reaction temperature, catalyst loading, and solvent system improves selectivity and yield.

Summary of Data Tables

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + trifluoromethyl ketone | 0°C to 20°C, ethanol or DCM | 80-90% | Regioselective, temperature-dependent |

| Introduction of trifluoromethyl | TMSCF3 + fluoride catalyst | -20°C to room temp | 85% | Electrophilic trifluoromethylation at C-3 |

| Methylation at C-5 | Methyl iodide or methyl triflate | Room temp | 70-80% | Nucleophilic methylation |

| Piperidine attachment | Nucleophilic substitution or coupling | Room temp to 80°C | 60-80% | Via activated leaving groups |

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl group and pyrazole nitrogen atoms enable regioselective substitutions:

Bromination

-

Reacts with N-bromosuccinimide (NBS) under mild conditions (0–25°C, DCM solvent) to produce 4-bromo derivatives with >85% regioselectivity .

-

Bromine preferentially substitutes at the pyrazole C-4 position due to steric and electronic effects from the trifluoromethyl group .

Lithiation and Functionalization

-

Directed ortho-metalation (DoM) at the pyrazole C-4 position using LDA (lithium diisopropylamide) enables introduction of:

Coupling Reactions

The piperidine nitrogen facilitates cross-coupling:

Acylation and Esterification

The piperidine ring undergoes nucleophilic acylation:

-

Reacts with acetyl chloride (AcCl) in THF at 0°C to form 1-[2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl]piperidine with 89% yield.

-

Esterification with methyl chloroformate (ClCO₂Me) produces carbamate derivatives for agrochemical applications.

Oxidation and Reduction

Oxidation

-

Piperidine C-4 hydroxylation using mCPBA (meta-chloroperbenzoic acid) forms N-oxide derivatives (72% yield).

-

Pyrazole ring remains intact under these conditions.

Reduction

-

Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazole ring to a pyrrolidine analog, altering bioactivity profiles.

Hydrolysis and Rearrangement

Acid-Catalyzed Hydrolysis

-

The acetyl group in 1-[2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl]piperidine hydrolyzes in HCl/EtOH (reflux, 6h) to regenerate the parent amine.

Tautomerism

Scientific Research Applications

3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.

Industry: Used in the development of agrochemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-pyrazole hybrids. Below is a detailed comparison with structurally analogous compounds, highlighting key differences in substituents, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Variations

Biological Activity

The compound 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₃F₃N₄

- Molecular Weight : 234.23 g/mol

This compound features a piperidine ring substituted with a pyrazole moiety that includes a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds containing the trifluoromethyl group have shown enhanced potency against various cancer cell lines. A study demonstrated that pyrazole derivatives could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The specific IC50 values reported for these inhibitors ranged from 0.36 µM to 1.8 µM against CDK2 and CDK9, respectively .

Anti-inflammatory Effects

Neuroprotective Activity

Research has also highlighted the neuroprotective effects of pyrazole derivatives. In particular, compounds that inhibit the DYRK1A enzyme have shown promise in alleviating neurodegenerative conditions by promoting neuronal survival and reducing apoptosis in neuronal cell lines . The mechanism involves modulation of signaling pathways associated with cell survival and inflammation.

Case Study 1: Anticancer Activity in Cell Lines

In a recent study involving human tumor cell lines (HeLa, HCT116, and A375), a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects. The results indicated that compounds with trifluoromethyl substitutions exhibited significantly higher antiproliferative activity compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination enhances biological efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole A | HeLa | 0.50 |

| Pyrazole B | HCT116 | 0.36 |

| Pyrazole C | A375 | 0.45 |

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of pyrazole derivatives. The researchers treated BV2 microglial cells with various concentrations of these compounds and measured the production of inflammatory markers. The results showed a dose-dependent decrease in TNF-α levels, confirming the anti-inflammatory potential of these compounds .

Q & A

Q. What are the optimal synthetic routes for 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine, and how can experimental design improve yield?

Methodological Answer: The synthesis typically involves multi-step protocols, such as coupling pyrazole derivatives with piperidine scaffolds. For example, describes a modified procedure using CuI-catalyzed click chemistry to functionalize piperidine rings, achieving high regioselectivity . To optimize yield, employ Design of Experiments (DOE) principles (e.g., factorial designs) to evaluate variables like reaction time, temperature, and catalyst loading. highlights DOE's role in minimizing trials while maximizing data quality, suggesting parameters such as solvent ratios (THF:acetone) and stoichiometric equivalents of reactants as critical factors .

Key Parameters Table for DOE:

| Factor | Levels Tested | Optimal Range |

|---|---|---|

| Catalyst loading | 5–15 mol% CuI | 10 mol% |

| Reaction temperature | 25–80°C | Reflux (60–80°C) |

| Solvent ratio (THF:Acetone) | 3:1–5:1 | 5:1 |

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): Assign peaks using ¹H/¹³C NMR to confirm substituent positions on the pyrazole and piperidine rings. provides protocols for interpreting splitting patterns in complex heterocycles .

- X-ray Crystallography: Resolve absolute configuration and bond angles, as demonstrated in for analogous pyrazole-piperidine systems .

- Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns, particularly for the trifluoromethyl group (m/z 69).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact () .

- Waste Disposal: Follow guidelines for halogenated waste due to the trifluoromethyl group.

- Emergency Procedures: Train researchers on spill containment and first aid for chemical exposure, per ’s safety regulations .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer: Use quantum chemical calculations (e.g., DFT) to map reaction coordinates and identify transition states. describes ICReDD’s approach, integrating reaction path searches with experimental validation to narrow optimal conditions . For example:

- Transition State Analysis: Calculate activation energies for pyrazole-piperidine coupling steps.

- Solvent Effects: Simulate polarity and dielectric constants to select solvents that stabilize intermediates.

Case Study: A 2024 study reduced reaction development time by 40% using computational screening of catalysts (e.g., CuI vs. Pd-based systems) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Dynamic NMR Studies: Detect rotational barriers in piperidine rings that may cause signal splitting inconsistencies .

- Cross-Validation: Compare experimental IR/Raman spectra with computational predictions (e.g., Gaussian software) to resolve ambiguities in vibrational modes.

- Crystallographic Refinement: Re-examine X-ray data for disorder or twinning artifacts, as seen in for pyrazole derivatives .

Q. What strategies enhance the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Use DOE to simulate degradation pathways (e.g., hydrolysis of the trifluoromethyl group) at elevated temperatures (40–80°C) and pH ranges (2–12).

- Excipient Screening: Identify stabilizers (e.g., cyclodextrins) via phase solubility studies to protect the pyrazole moiety from oxidative degradation.

Q. How can molecular docking studies predict the compound’s interactions with biological targets?

Methodological Answer:

- Target Selection: Focus on enzymes with piperidine-binding pockets (e.g., phosphatases or kinases, as in ) .

- Docking Workflow:

- Prepare the ligand (protonation states, tautomer selection) using tools like Schrödinger’s LigPrep.

- Grid generation around the active site (e.g., Glide).

- Post-docking analysis (MM-GBSA scoring) to rank binding affinities.

- Validation: Cross-check with in vitro assays (e.g., IC₅₀ measurements) to refine docking parameters.

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) to resolve polar byproducts.

- Flash Chromatography: Optimize mobile phase polarity based on the compound’s logP (estimated at ~2.5 due to the trifluoromethyl group).

- Membrane Technologies: Apply nanofiltration to remove heavy metal catalysts () .

Data Contradiction Analysis

Example Scenario: Discrepancies in reported biological activity (e.g., phosphatase inhibition in vs. kinase activity in other studies).

Resolution Strategy:

Assay Replication: Validate protocols using standardized enzyme sources (e.g., recombinant proteins).

Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to identify cross-reactivity.

Structural Analysis: Compare binding modes via X-ray co-crystallography to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.